1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is an organic compound belonging to the piperazine class, which includes a variety of compounds known for their medicinal properties. This specific compound features a piperazine ring substituted with a 4-methylbenzyl group and an isopropyl group, making it a versatile molecule for various chemical reactions and applications in medicinal chemistry. Piperazines are often utilized as intermediates in the synthesis of pharmaceuticals due to their structural characteristics, which allow for diverse functionalization and biological activity.
The compound can be sourced from various chemical suppliers and is documented in several chemical databases, such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and potential applications.
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is classified as a piperazine derivative. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring, which can participate in numerous chemical reactions due to their basicity and ability to form complexes with various substrates.
The synthesis of 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine typically involves the reaction of 4-methylbenzyl chloride with 4-(propan-2-yl)piperazine. This reaction is generally performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine consists of a piperazine ring with two substituents:
The molecular formula is , with a molecular weight of approximately 205.30 g/mol. The InChI representation for this compound is:
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine can undergo several types of chemical reactions:
The mechanism of action for 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine involves its interaction with biological targets, particularly neurotransmitter receptors. Piperazine derivatives are known to modulate various receptor systems, including serotonin and dopamine receptors.
The specific substitution pattern on the piperazine ring influences its binding affinity and selectivity towards these receptors, potentially leading to therapeutic effects such as anxiolytic or stimulant actions.
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine exhibits several notable physical properties:
Key chemical properties include:
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine has several scientific uses:
This compound's unique structural features make it valuable for ongoing research into new therapeutic agents within the pharmaceutical industry.
Piperazine, a six-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design due to its structural versatility and favorable physicochemical properties. The N-alkyl/arylpiperazine moiety imparts balanced lipophilicity and water solubility, optimizing drug bioavailability. This balance arises from the basic amine properties (pKa ~9.5) of one nitrogen atom, which supports salt formation and aqueous solubility, while the other nitrogen allows hydrophobic substitutions to enhance membrane permeability [3] . Piperazine derivatives demonstrate diverse bioactivity profiles, including antagonism of G-protein-coupled receptors (GPCRs), enzyme inhibition, and modulation of neurotransmitter systems. For example, N-benzylpiperazine derivatives act as potent melanocortin-4 receptor (MC4R) antagonists for cachexia treatment [2], while 4-oxypiperidines with N-alkyl chains serve as multitarget ligands for Alzheimer disease, combining histamine H3 receptor antagonism with cholinesterase inhibition [5]. The scaffold’s conformational flexibility enables precise spatial positioning of pharmacophoric groups, facilitating high-affinity target interactions. Table 1 highlights key therapeutic applications of N-alkyl/arylpiperazine derivatives.
Table 1: Therapeutic Applications of Representative N-Alkyl/Arylpiperazine Derivatives
| Therapeutic Area | Compound Example | Key Pharmacological Action | Reference |
|---|---|---|---|
| Cancer Cachexia | 1-(2,4-Dichlorobenzyl)-4-(propan-2-yl)piperazine | MC4R antagonism (Ki = 0.94 nM) | [2] |
| Alzheimer Disease | 5-((1-(Benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | H3R antagonism (pA2 = 8.47) and AChE inhibition | [5] |
| Oncology | Chrysin-4-(2,4-difluorophenyl)piperazine | Antiproliferative activity (IC50 = 4.67 μg/mL, HeLa) | [3] |
| Anxiety/Pain | 4-(Benzyl)-piperazine-1-carboxylic acid phenylamide | Fatty acid amide hydrolase (FAAH) modulation |
1,4-Disubstituted piperazines exhibit enhanced target selectivity and metabolic stability compared to monosubstituted analogs. The 1,4-disubstitution pattern allows for synergistic modulation of electronic and steric properties:
Table 2: Impact of 1,4-Substituents on Piperazine Derivative Properties
| N-1 Substituent | N-4 Substituent | Key Biological Outcome | Structural Influence |
|---|---|---|---|
| 4-Methylbenzyl | Propan-2-yl | MC4R binding (moderate affinity) | Balanced log P (~3.5) |
| 2,4,5-Trimethoxybenzyl | Methyl | Serotonergic/dopaminergic modulation | Enhanced H-bond acceptor capacity |
| 2-Fluorobenzyl | Propargyl | Anticancer activity (HeLa IC₅₀ < 5 μM) | Increased electron-withdrawing character |
| 4-Chlorobenzyl | Ethyl | FAAH inhibition (anxiety/pain models) | Optimal Clog P (2.8–3.2) |
This compound (PubChem CID: 2879904) represents a strategic template for developing neuroactive and anticancer agents. Its design integrates three pharmacophoric elements:
Table 3: Research Priorities for 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine Derivatives
| Research Gap | Current Strategy | Expected Outcome |
|---|---|---|
| Limited brain penetration | N-4 substitution with trifluoroethyl/propargyl | Enhanced BBB permeability (Papp > 5 × 10⁻⁶ cm/s) |
| Moderate CA IX/XII selectivity | Incorporation of halogenated benzyl groups | >100-fold selectivity over off-target isoforms |
| Mechanism of antiproliferative action | Synthesis of chalcone-piperazine hybrids | Dual tubulin polymerization/CA inhibition |
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: